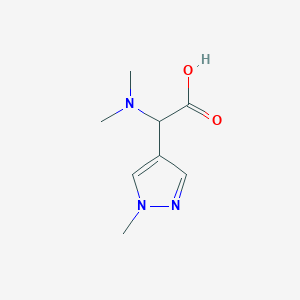

2-(Dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Description

Chemical Structure: This compound features a pyrazole ring substituted with a methyl group at the 1-position and an acetic acid backbone modified with a dimethylamino group at the α-carbon. Its molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol (calculated).

Properties

IUPAC Name |

2-(dimethylamino)-2-(1-methylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-10(2)7(8(12)13)6-4-9-11(3)5-6/h4-5,7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPPQXINFWDOLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Features :

- Dimethylamino Group: Enhances solubility in polar solvents and may influence basicity (pKa ~8-10).

- Acetic Acid Moiety : Provides a carboxylic acid functional group for salt formation or conjugation.

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and physicochemical properties of 2-(dimethylamino)-2-(1-methyl-1H-pyrazol-4-yl)acetic acid and related compounds:

Key Differences and Functional Implications

Amino Group Variations: The dimethylamino group in the target compound enhances lipophilicity compared to the unmodified 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (). This modification may improve membrane permeability in biological applications. In contrast, the amino group in ’s compound (as a dihydrochloride salt) increases water solubility and ionic character, making it suitable for aqueous reaction conditions.

Chloro and dimethyl groups () increase electron-withdrawing effects, which could stabilize the pyrazole ring but reduce nucleophilicity.

Functional Group Modifications: Esterification () converts the carboxylic acid into a methyl ester, altering solubility (more lipophilic) and reactivity (ester hydrolysis possible under basic conditions).

Physicochemical Properties: The molecular weight range spans 140–307 g/mol, with higher weights correlating with increased substituent complexity (e.g., phenyl groups in ). Purity: Commercial availability of 95% purity is noted for simpler derivatives (), while more complex analogues may require specialized synthesis.

Research and Application Insights

- Pharmaceutical Relevance : The morpholine derivative () and methyl ester () are highlighted for applications in drug discovery, particularly in kinase inhibitors or prodrug formulations .

- Synthetic Challenges: and emphasize the use of tert-butoxycarbonyl (Boc) protecting groups to stabilize amino-acetic acid derivatives during synthesis .

- Biological Activity : Chlorinated pyrazole derivatives () are often explored for antimicrobial or anti-inflammatory properties due to halogen-mediated interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.